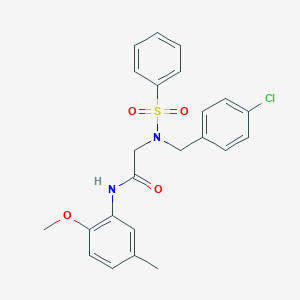
N~2~-(4-chlorobenzyl)-N-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-chlorobenzyl)-N-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CGP 49823, is a compound that has been extensively researched for its potential use in treating various diseases.
Mecanismo De Acción
The exact mechanism of action of N~2~-(4-chlorobenzyl)-N-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 49823 is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound 49823 has been shown to have anti-inflammatory and immunomodulatory effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to reduce the activation of immune cells, such as T cells and B cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N~2~-(4-chlorobenzyl)-N-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 49823 is that it has been extensively studied and has shown promising results in preclinical studies. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are several future directions for research on N~2~-(4-chlorobenzyl)-N-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 49823. One area of research could be to further study its potential use in treating inflammatory and autoimmune diseases. Another area of research could be to study its potential use in combination with other drugs for cancer treatment. Additionally, further research could be done to better understand its mechanism of action and to develop more potent and selective compounds.
Métodos De Síntesis
N~2~-(4-chlorobenzyl)-N-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 49823 can be synthesized through a multi-step process that involves the reaction of several different compounds. The first step involves the reaction of 2-methoxy-5-methylbenzene with chlorobenzyl chloride, which forms 2-chloro-5-methylbenzyl ether. This compound is then reacted with N-(phenylsulfonyl)glycine to form this compound 49823.
Aplicaciones Científicas De Investigación
N~2~-(4-chlorobenzyl)-N-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 49823 has been extensively researched for its potential use in treating various diseases. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). It has also been studied for its potential use in treating cancer and autoimmune diseases.
Propiedades
Fórmula molecular |
C23H23ClN2O4S |
|---|---|
Peso molecular |
459 g/mol |
Nombre IUPAC |
2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]-N-(2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C23H23ClN2O4S/c1-17-8-13-22(30-2)21(14-17)25-23(27)16-26(15-18-9-11-19(24)12-10-18)31(28,29)20-6-4-3-5-7-20/h3-14H,15-16H2,1-2H3,(H,25,27) |
Clave InChI |
UGJLLISDGFKUQH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC(=C(C=C1)OC)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{4-[(4-Iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300874.png)
![5-{3-Bromo-4-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300875.png)
![(2-Chloro-4-{[3-(2-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B300880.png)
![2-({2-Allyl-4-[(2,4-dioxo-3-propyl-1,3-thiazolidin-5-ylidene)methyl]-6-ethoxyphenoxy}methyl)benzonitrile](/img/structure/B300882.png)
![5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300883.png)
![(5Z)-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxoimidazolidin-4-one](/img/structure/B300885.png)
![5-{2-[(3-Fluorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B300886.png)


![2-({2-Allyl-6-methoxy-4-[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B300891.png)

![5-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B300894.png)
![3-Benzyl-5-[4-(diethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B300896.png)
![2-[(3,4-Dimethylphenyl)imino]-5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300897.png)